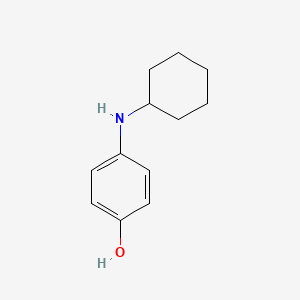

4-(环己基氨基)苯酚

描述

4-(Cyclohexylamino)phenol is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.26900 .

Synthesis Analysis

The synthesis of cyclohexanol intermediates from lignin-based phenolics has been reported . A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis

The InChI code for 4-(Cyclohexylamino)phenol is 1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 .Chemical Reactions Analysis

Phenols, including 4-(Cyclohexylamino)phenol, can undergo reactions such as oxidation, which yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenolic compounds can also be determined by buffering the sample to a pH of 10.0 and adding 4-aminoantipyrine to produce a yellow or amber colored complex in the presence of ferricyanide ion .科学研究应用

催化应用

环己胺是化学工业中的关键中间体,研究表明从苯酚合成环己胺是一种可持续的方法。铑和钯已被证明是将苯酚转化为伯环己胺的有效催化剂,为传统的石化来源提供了一种绿色替代方案(Tomkins 等,2018),(Jumde 等,2015)。这些反应不仅利用了可持续的氢源,还允许有效回收和重复利用催化剂,突出了它们在可持续化学制造工艺中的潜力。

用于苯酚生产的合成生物学

通过 4-羟基苯甲酸脱羧在大肠杆菌中构建了一种新型苯酚合成途径,证明了生物基苯酚生产的可行性。这种方法利用微生物生物合成作为一种可持续且有效的方法来生产苯酚,这是一种具有广泛工业应用的块状化学品(Miao 等,2015)。

材料科学与化学

对酚类化合物的研究极大地促进了新材料和化学工艺的发展。例如,苯酚在 Pd@碳氮化物催化剂上选择性氢化为环己酮展示了这些化合物在温和条件下合成关键工业中间体的潜力(Wang 等,2011)。此外,研究苯酚在含磷沸石 Y 存在下与 1-甲基环己烯的反应突出了酚类化合物在有机合成中的作用以及创造具有独特性质的新型化合物的潜力(Rasulov 等,2007)。

作用机制

Target of Action

Phenolic compounds generally interact with a variety of biological targets, including enzymes and cell membranes, due to their antioxidant properties .

Mode of Action

Phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body. They can also bind to proteins, modulating their function .

Biochemical Pathways

Phenolic compounds are involved in various biochemical pathways. For instance, they are part of the phenylpropanoid pathway, which is important for the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The bioavailability of phenolic compounds is influenced by several factors, including their metabolism by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

The molecular and cellular effects of phenolic compounds are diverse, ranging from antioxidant activity to modulation of cell signaling pathways .

Action Environment

The action of phenolic compounds can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and light can affect their stability and activity .

安全和危害

属性

IUPAC Name |

4-(cyclohexylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKVPHOSQGNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656337 | |

| Record name | 4-(Cyclohexylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10014-69-4 | |

| Record name | 4-(Cyclohexylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

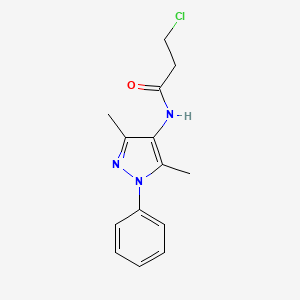

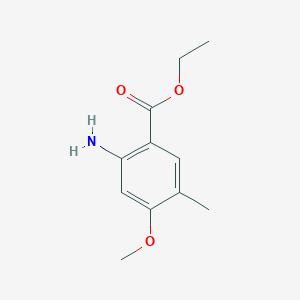

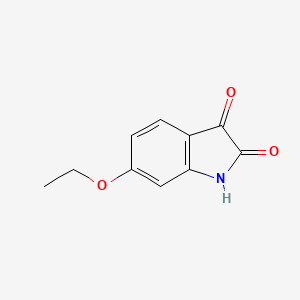

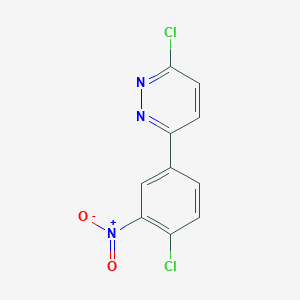

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

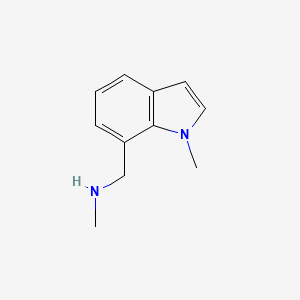

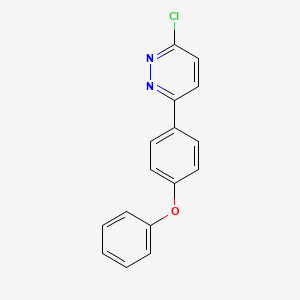

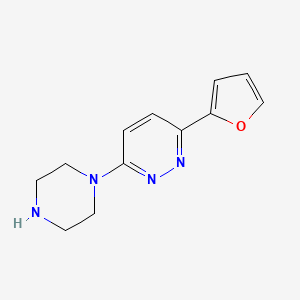

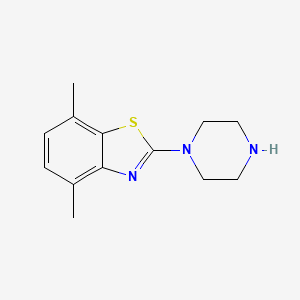

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)

![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)

![5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452168.png)